molecular formula C14H17N3O3S2 B2540023 2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide CAS No. 1210495-41-2

2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide

Cat. No.: B2540023
CAS No.: 1210495-41-2
M. Wt: 339.43
InChI Key: MQOAVSNWYPGJOU-UHFFFAOYSA-N
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Description

2-((4-(Methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide is a synthetic 4-phenylthiazole derivative of significant interest in medicinal chemistry for the development of multi-target therapeutic agents. This compound is designed based on structure-activity relationship (SAR) studies focused on a core pharmacophore where a thiazole ring is linked to a phenyl moiety substituted with a methylsulfonyl group . Research on highly analogous 4-phenylthiazole compounds has demonstrated potent dual inhibition of key enzymes in the inflammatory and pain pathways: fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) . Inhibiting FAAH increases levels of the endocannabinoid anandamide, which is associated with reduced pain perception, while inhibiting sEH stabilizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) . The simultaneous targeting of these two pathways can produce a synergistic effect, offering a promising strategy for managing complex conditions like chronic and inflammatory pain . The propyl carboxamide side chain in this specific analog is explored to optimize steric and electronic interactions within the enzymes' binding pockets, as SAR reveals that the overall 3D shape is critical for high potency, especially for the more restricted FAAH binding site . In vivo studies of related dual sEH/FAAH inhibitors have shown significant, dose-dependent reduction of nociceptive behavior in rodent models of inflammatory pain, with efficacy comparable to traditional non-steroidal anti-inflammatory drugs . This compound is intended for use in biochemical assay development, enzymatic inhibition profiling, and preclinical research investigating novel treatments for pain and inflammation. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-methylsulfonylanilino)-N-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-3-8-15-13(18)12-9-21-14(17-12)16-10-4-6-11(7-5-10)22(2,19)20/h4-7,9H,3,8H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOAVSNWYPGJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the carboxamide group and the methylsulfonylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs include:

Hydrazinecarbothioamides (e.g., compounds [4–6] from ).

1,2,4-Triazole-3(4H)-thiones (e.g., compounds [7–9] from ).

Pyrazole-carboxamides (e.g., compounds from ).

Table 1: Structural and Functional Group Comparisons
Compound Class Core Structure Key Substituents Functional Groups Present
Target Thiazole-Carboxamide Thiazole 4-(Methylsulfonyl)phenylamino, N-propyl Carboxamide, Sulfonyl, Thiazole N-H
Hydrazinecarbothioamides [4–6] Hydrazine-thioamide 4-X-phenylsulfonyl, 2,4-difluorophenyl C=S, C=O, NH
1,2,4-Triazole-3(4H)-thiones [7–9] Triazole-thione 4-X-phenylsulfonyl, 2,4-difluorophenyl C=S, NH (thione tautomer)
Pyrazole-carboxamides [9a–j] Pyrazole Arylidene, methylthio, morpholino phenyl Carboxamide, Schiff base, morpholine

Key Observations :

  • The thiazole-carboxamide lacks the C=S group present in hydrazinecarbothioamides and triazole-thiones, which are critical for tautomerism in triazoles .

Spectral and Physicochemical Properties

Table 2: Infrared (IR) Spectral Data Comparisons
Compound Class Key IR Bands (cm⁻¹) Interpretation
Target Thiazole-Carboxamide ~1680 (C=O carboxamide), ~1250 (S=O sulfonyl) Confirms carboxamide and sulfonyl groups
Hydrazinecarbothioamides [4–6] 1663–1682 (C=O), 1243–1258 (C=S) Indicates thioamide and ketone groups
1,2,4-Triazole-3(4H)-thiones [7–9] 1247–1255 (C=S), ~3300 (NH) Confirms thione tautomer over thiol
Pyrazole-carboxamides [9a–j] ~1650 (C=O carboxamide), ~1600 (C=N) Indicates carboxamide and Schiff base

Key Observations :

  • The absence of C=S (~1250 cm⁻¹) in the target compound distinguishes it from hydrazinecarbothioamides and triazole-thiones .
  • The strong C=O band (~1680 cm⁻¹) aligns with carboxamide functionality, similar to pyrazole derivatives .

Reactivity Differences :

  • The target compound’s thiazole core is less prone to tautomerism compared to triazole-thiones, enhancing stability .
  • The N-propylcarboxamide group may improve lipophilicity relative to morpholino-substituted pyrazoles .

Biological Activity

The compound 2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N2O2S2
  • Molecular Weight : 296.41 g/mol

This compound features a thiazole ring, which is known for its role in various biological activities, combined with a methylsulfonyl group that enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action typically involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Cancer Type IC50 (µM) Mechanism of Action
MelanomaLow nM rangeInhibition of tubulin polymerization
Prostate CancerLow nM rangeInduction of apoptosis

Antiviral Activity

The antiviral potential of thiazole derivatives has also been explored. A study highlighted that derivatives with similar structural motifs showed binding affinity to viral proteases, suggesting their utility in combating viral infections such as SARS-CoV-2. The binding energy scores for these compounds ranged from −6.54 to −7.33 kcal/mol against the main protease (Mpro) enzyme . This indicates a promising avenue for developing antiviral agents based on this scaffold.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation and viral replication.
  • Cell Cycle Modulation : By interfering with tubulin dynamics, it effectively halts the cell cycle, particularly in rapidly dividing cancer cells.
  • Induction of Apoptosis : The compound promotes programmed cell death pathways, which is critical for eliminating malignant cells.

Study 1: Anticancer Efficacy

In a controlled study involving various thiazole derivatives, it was found that modifications on the phenyl ring significantly affected the anticancer activity. The lead compound exhibited an IC50 value in the low nanomolar range against melanoma cells, showcasing its potential as a therapeutic agent .

Study 2: Antiviral Activity Against SARS-CoV-2

A recent investigation into the antiviral properties revealed that compounds similar to this compound displayed significant activity against SARS-CoV-2 Mpro. The study utilized molecular docking techniques to predict binding affinities and suggested further exploration in vivo to confirm efficacy .

Q & A

Q. How can mechanistic studies differentiate between direct enzyme inhibition and off-target effects?

  • Methodological Answer : Use kinetic assays (e.g., progress curve analysis) to determine inhibition modality (competitive/non-competitive). Perform RNA-seq or phosphoproteomics to identify downstream pathway alterations. Compare results with known inhibitors (e.g., staurosporine for kinases) and validate with rescue experiments (e.g., substrate supplementation) .

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